molecular formula C14H21NO B12708958 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol CAS No. 1422011-96-8

3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol

Katalognummer: B12708958
CAS-Nummer: 1422011-96-8
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: BVFHNVKBHVCTBH-KAMYIIQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) and a dimethylamino group attached to a carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 3-dimethylaminophenol with an appropriate alkylating agent under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol is unique due to the presence of the (Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Eigenschaften

CAS-Nummer

1422011-96-8

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol

InChI

InChI=1S/C14H21NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,16H,5,10H2,1-4H3/b14-11-

InChI-Schlüssel

BVFHNVKBHVCTBH-KAMYIIQDSA-N

Isomerische SMILES

CC/C(=C(\C)/CN(C)C)/C1=CC(=CC=C1)O

Kanonische SMILES

CCC(=C(C)CN(C)C)C1=CC(=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.